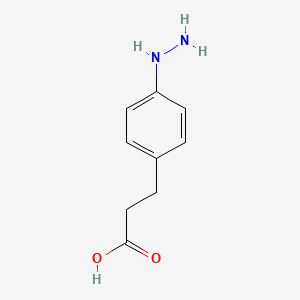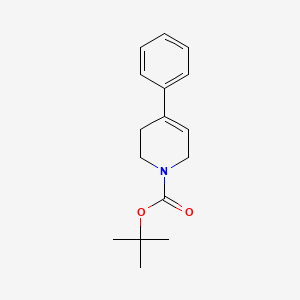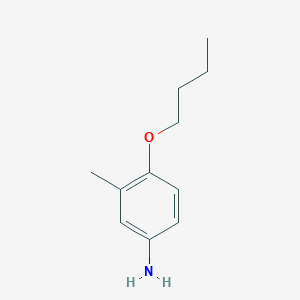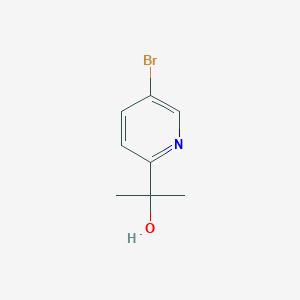
3-(4-Hydrazinylphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
HPPA is used in the synthesis of various derivatives. For instance, it has been used in the synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens . The synthesis involves two steps: the synthesis of core building blocks and the synthesis of the corresponding 3- [4- (coumarin-3-yl)-1,3-thiazol-2-yl- carbamoyl]propa .Chemical Reactions Analysis
HPPA is involved in various chemical reactions. For instance, it has been used in the synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives . The intermediate starting compound showed weak antimicrobial activity against S. aureus and E. faecalis, while another compound demonstrated no antibacterial activity against both Gram-positive and Gram-negative bacterial strains .Scientific Research Applications
Anticancer Applications
Cinnamic acid derivatives, which share a similar phenylpropanoid backbone to 3-(4-Hydrazinylphenyl)propanoic acid, have been extensively studied for their antitumor efficacy. Research indicates that the 3-phenyl acrylic acid functionality, which is chemically analogous to the structure of interest, plays a significant role in medicinal chemistry, particularly as anticancer agents. These compounds have been shown to possess various biological activities, including antitumor effects, due to their ability to undergo substitution reactions, unsaturation additions, and reactions involving the carboxylic acid functionality (De, Baltas, & Bedos-Belval, 2011).
Anti-inflammatory and Antioxidant Properties
Phenolic acids, like chlorogenic acid (CGA), exhibit a range of biological and pharmacological effects, including antioxidant, anti-inflammatory, cardioprotective, and neuroprotective activities. Given the structural similarities, this compound might also share these beneficial properties. These compounds can modulate lipid metabolism and glucose regulation, offering potential therapeutic applications in managing diseases such as diabetes, obesity, and cardiovascular conditions (Naveed et al., 2018).
Mechanism of Action
Target of Action
The primary targets of 3-(4-Hydrazinylphenyl)propanoic acid are macrophages . Macrophages play a crucial role in the immune response, and their transformation into foam cells is a key event in the development of atherosclerosis .
Mode of Action
This compound interacts with its targets by regulating cellular lipid metabolism and suppressing cellular oxidative stress and inflammation . It promotes macrophage cholesterol efflux by up-regulating mRNA expressions of ABCA1 and SR-B1 . It also significantly lowers the elevated levels of CD36 mRNA expression in ox-LDL-treated macrophage cells .
Biochemical Pathways
The compound affects the lipid metabolism pathway and the nuclear factor kappa-B pathways . By up-regulating mRNA expressions of ABCA1 and SR-B1, it promotes cholesterol efflux, a crucial step in the reverse cholesterol transport pathway . It also suppresses the nuclear factor kappa-B pathways, thereby restricting ox-LDL-induced cellular oxidative stress and inflammation .
Pharmacokinetics
The related compound propanoic acid is known to enter the beta oxidation or the citric acid cycles .
Result of Action
The compound significantly reduces cellular lipid accumulation and inhibits foam cell formation . It also restricts the ox-LDL-induced cellular oxidative stress and inflammation . These actions contribute to the suppression of macrophage foam cell formation, a key event in the development of atherosclerosis .
Biochemical Analysis
Biochemical Properties
3-(4-Hydrazinylphenyl)propanoic acid plays a vital role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it can inhibit certain oxidases, leading to a reduction in reactive oxygen species (ROS) levels. Additionally, this compound can form complexes with metal ions, which may influence its biochemical activity and interactions with other biomolecules .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling proteins such as kinases and phosphatases, leading to alterations in cell proliferation and apoptosis. Furthermore, this compound has been shown to affect the expression of genes involved in antioxidant defense mechanisms, thereby enhancing the cell’s ability to cope with oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the hydrazinyl group to specific sites on enzymes and proteins, leading to inhibition or activation of their functions. This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins. Additionally, this compound can modulate enzyme activity by altering the redox state of the cell, thereby influencing metabolic pathways .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in its laboratory applications. Studies have shown that this compound remains stable under specific conditions, but it can degrade when exposed to light or extreme pH levels. Long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained biochemical activity. The degradation products of this compound may also have distinct biological effects that need to be considered .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to enhance antioxidant defenses and improve metabolic functions. At higher doses, it can exhibit toxic effects, including oxidative damage and disruption of cellular homeostasis. Threshold effects have been observed, where a specific dosage range maximizes the beneficial effects while minimizing toxicity. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to oxidative stress and energy metabolism. This compound interacts with enzymes such as superoxide dismutase and catalase, which play roles in detoxifying ROS. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The interaction of this compound with binding proteins can influence its localization and accumulation within specific tissues, affecting its overall biological activity .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound has been found to localize in the cytoplasm and mitochondria, where it can exert its effects on cellular metabolism and oxidative stress responses. Targeting signals and post-translational modifications may direct this compound to specific organelles, enhancing its biochemical activity and interactions with other biomolecules .
properties
IUPAC Name |
3-(4-hydrazinylphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c10-11-8-4-1-7(2-5-8)3-6-9(12)13/h1-2,4-5,11H,3,6,10H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMPQWOKQYHCHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10575315 |
Source


|
| Record name | 3-(4-Hydrazinylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10575315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
105323-52-2 |
Source


|
| Record name | 3-(4-Hydrazinylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10575315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B1339322.png)

![tert-Butyl N-[(2-oxo-1,3-oxazolan-5-yl)methyl]-carbamate](/img/structure/B1339324.png)




![1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1339342.png)
![(3aR,4R,5R,6aS)-4-((E)-3,3-Difluoro-4-phenoxybut-1-en-1-yl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1339351.png)

![2-[4-(1,1-Dimethylethyl)-1-cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1339359.png)


